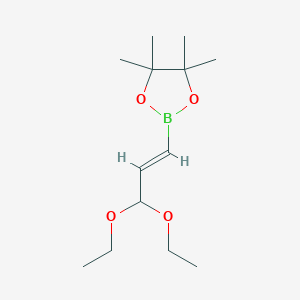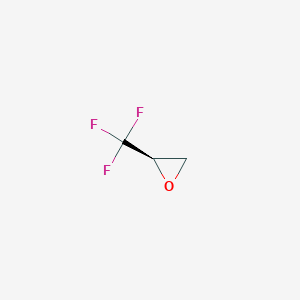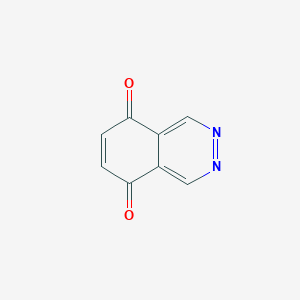
3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain with diethoxy and tetramethyl groups. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Méthodes De Préparation
The synthesis of 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER typically involves the reaction of a suitable boronic acid or boronic ester precursor with an appropriate alkene. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with (E)-3,3-diethoxyprop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, and the product is purified by column chromatography.
Analyse Des Réactions Chimiques
3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Substitution: The boronic ester group can be substituted with other functional groups using reagents such as halides or organometallic compounds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Applications De Recherche Scientifique
3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Medicine: Boronic esters are explored for their potential use in drug delivery systems and as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER involves the formation of boronate esters with diols and other nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of stable complexes with various nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER can be compared with other boronic esters, such as:
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boronic ester with a different structure, used in hydroboration reactions.
4,4,5,5-Tetramethyl-2-(vinyl)-1,3,2-dioxaborolane: A similar compound with a vinyl group instead of the diethoxypropyl group, used in cross-coupling reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for various synthetic applications.
Propriétés
IUPAC Name |
2-[(E)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPKUGXWIEUJA-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)




![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)

